Diethyl 2,5-dibromohexanedioate
Overview
Description
Mechanism of Action
Target of Action
Diethyl 2,5-dibromohexanedioate is primarily used as an intermediate in the synthesis of polyenic acids . These polyenic acids are metabolites found in the urine of workers with prolonged exposure to benzene .
Mode of Action
It is known that it is used in the synthesis of polyenic acids, which suggests that it may interact with enzymes or other proteins involved in this biosynthetic pathway .
Biochemical Pathways
This compound is involved in the synthesis of polyenic acids . These acids are part of a larger biochemical pathway related to the metabolism of benzene, a volatile organic compound .
Pharmacokinetics
Given its use as an intermediate in chemical synthesis, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction it is used in .
Result of Action
The primary result of the action of this compound is the production of polyenic acids . These acids are metabolites that can be detected in the urine of individuals who have been exposed to benzene .
Action Environment
The action of this compound is likely to be influenced by various environmental factors, including the presence of other reactants, temperature, pH, and solvent conditions . It is sensitive to light and should be stored under inert gas at 2–8 °C .
Preparation Methods
Diethyl 2,5-dibromohexanedioate can be synthesized through a multi-step process involving the following steps :
Formation of Adipoyl Chloride: Adipic acid is reacted with thionyl chloride to form adipoyl chloride.
Bromination: The adipoyl chloride is then brominated using bromine under UV light irradiation to form 2,5-dibromohexanedioyl chloride.
Esterification: Finally, the 2,5-dibromohexanedioyl chloride is esterified with ethanol to produce this compound.
Chemical Reactions Analysis
Diethyl 2,5-dibromohexanedioate undergoes various chemical reactions, including :
Substitution Reactions: It can react with nucleophiles such as amines to form substituted products. For example, it reacts with N-methylallylamine in the presence of potassium carbonate to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Polymerization: It can act as a difunctional initiator in atom transfer radical polymerization (ATRP) of n-butyl acrylate, leading to α,ω-bromo-poly(n-butyl acrylate) with narrow molecular weight distribution.
Scientific Research Applications
Diethyl 2,5-dibromohexanedioate has several applications in scientific research :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including muconic acid, a metabolite found in the urine of workers exposed to benzene.
Polymer Chemistry: It serves as a bifunctional initiator in the polymerization of n-butyl acrylate and other monomers, leading to the formation of polymers with specific properties.
Biological Studies: It is used in the synthesis of diethyl 2,5-diazidoadipate, which can be employed in biological studies involving azide-alkyne cycloaddition reactions.
Comparison with Similar Compounds
Diethyl 2,5-dibromohexanedioate can be compared with other similar compounds such as :
Dimethyl 2,5-dibromohexanedioate: Similar in structure but with methyl ester groups instead of ethyl.
2,5-Dibromohexanediamide: Contains amide groups instead of ester groups.
Diethyl 2,5-diazidoadipate: Contains azide groups instead of bromine.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in functional groups.
Properties
IUPAC Name |
diethyl 2,5-dibromohexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969201 | |
Record name | Diethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869-10-3, 54221-37-3 | |
Record name | 1,6-Diethyl 2,5-dibromohexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC143938 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 869-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl meso-2,5-dibromoadipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does diethyl 2,5-dibromohexanedioate play in the synthesis of the segmented copolymer temperature-sensitive hydrogel?
A1: this compound functions as a bifunctional initiator in the atom transfer radical polymerization (ATRP) process []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This bifunctionality is crucial for creating a segmented copolymer, as it enables the sequential addition of different monomers (2-methyl-2-acrylic acid-2-(2-methoxy ethyoxyl) ethyl ester and methacrylic acid-2-hydroxy ethyl) to the growing polymer chain []. This controlled polymerization results in a hydrogel with specific, tailorable properties.
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